molecular formula C11H17NO3 B8469123 1-(1-Methyl-cyclopropanecarbonyl)-piperidine-4-carboxylic acid

1-(1-Methyl-cyclopropanecarbonyl)-piperidine-4-carboxylic acid

Cat. No.: B8469123
M. Wt: 211.26 g/mol
InChI Key: AHIJETIIUZMHHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1-Methyl-cyclopropanecarbonyl)-piperidine-4-carboxylic acid is a useful research compound. Its molecular formula is C11H17NO3 and its molecular weight is 211.26 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C11H17NO3

Molecular Weight

211.26 g/mol

IUPAC Name

1-(1-methylcyclopropanecarbonyl)piperidine-4-carboxylic acid

InChI

InChI=1S/C11H17NO3/c1-11(4-5-11)10(15)12-6-2-8(3-7-12)9(13)14/h8H,2-7H2,1H3,(H,13,14)

InChI Key

AHIJETIIUZMHHT-UHFFFAOYSA-N

Canonical SMILES

CC1(CC1)C(=O)N2CCC(CC2)C(=O)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a stirred solution of 1-(1-Methyl-cyclopropanecarbonyl)-piperidine-4-carboxylic acid ethyl ester (26.09 g, 0.109 mol) in 500 mL of a mixture of THF, EtOH and H2O) (1/1/1) was added LiOH.H2O) (6.86 g, 0.163 mol). After one hour at RT, the solvent were evaporated and the residue taken up in CH2Cl2 and the organic phase was washed with aqueous HCl 1M. The organic phases were dried over Na2SO4 and evaporated under vacuo to gave 19.8 g (86%) of the title compound as a white solid. ES-MS m/e: 212.1 (M+H+).
Name
1-(1-Methyl-cyclopropanecarbonyl)-piperidine-4-carboxylic acid ethyl ester
Quantity
26.09 g
Type
reactant
Reaction Step One
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Quantity
0 (± 1) mol
Type
reactant
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0 (± 1) mol
Type
reactant
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[Compound]
Name
( 1/1/1 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
LiOH.H2O
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
mixture
Quantity
500 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Yield
86%

Synthesis routes and methods II

Procedure details

First step: Using the general procedure I for the preparation of amide, 2.60 g of 1-(1-methyl-cyclopropanecarbonyl)-piperidine-4-carboxylic acid ethyl ester was prepared from 1.89 g of piperidine-4-carboxylic acid ethyl ester and 1.40 g of 1-methyl-cyclopropanecarboxylic acid as a light yellow oil. ES-MS m/e: 240.3 (M+H+). Second step: To a stirred solution of 1-(1-methyl-cyclopropanecarbonyl)-piperidine-4-carboxylic acid ethyl ester (2.60 g, 0.011 mmol) in THF, EtOH, H2O (50 ml, 1/1/1) was added LiOH.H2O (686 mg, 16.3 mmol). After two hours at RT, the reaction mixture was concentrated under vacuo. The crude residue was diluted in CH2Cl2 and aqueous HCl (1N) was added until pH=2. The organic phase was collected, dried over Na2SO4 and concentrated under vacuo to afforded 1.98 g (86%) of the title product as a white powder. ES-MS m/e: 212.1 (M+H+).
[Compound]
Name
amide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
1-(1-methyl-cyclopropanecarbonyl)-piperidine-4-carboxylic acid ethyl ester
Quantity
2.6 g
Type
reactant
Reaction Step One
Quantity
1.89 g
Type
reactant
Reaction Step Two
Quantity
1.4 g
Type
reactant
Reaction Step Two
Name
1-(1-methyl-cyclopropanecarbonyl)-piperidine-4-carboxylic acid ethyl ester
Quantity
2.6 g
Type
reactant
Reaction Step Three
Name
LiOH.H2O
Quantity
686 mg
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reactant
Reaction Step Three
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Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
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Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Quantity
50 mL
Type
solvent
Reaction Step Three
Yield
86%

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